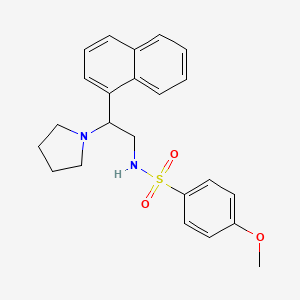

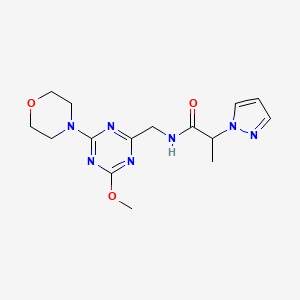

![molecular formula C20H19N3O4S B2377872 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide CAS No. 690245-65-9](/img/structure/B2377872.png)

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MPB, and it is a potent inhibitor of protein kinase B (PKB), which is an enzyme that plays a crucial role in regulating cell growth, survival, and metabolism.

Aplicaciones Científicas De Investigación

Anticancer Applications

4-[[3-methoxyphenylsulfonylamino]methyl]-N-pyridin-3-ylbenzamide and its derivatives have shown significant potential in anticancer research. Xiao-meng Wang et al. (2015) studied compounds with a similar structure, noting their potent antiproliferative activities against human cancer cell lines and reduced toxicity, suggesting potential as anticancer agents with low side effects (Wang et al., 2015).

Antitrypanosomal Properties

Clinton G. L. Veale et al. (2019) researched related 2‐aminopyridines, previously identified as antiplasmodial agents, for their potential as antitrypanosomal agents. This study highlights the versatility of pyridine derivatives in targeting different pathogens (Veale et al., 2019).

Diagnostic Applications

Lei Ye et al. (2012) developed a method for the electrophoretic separation of imatinib mesylate and related substances, including compounds similar to 4-[[3-methoxyphenylsulfonylamino]methyl]-N-pyridin-3-ylbenzamide, demonstrating its relevance in diagnostic techniques (Ye et al., 2012).

Sensor Development

Masayori Hagimori et al. (2011) developed a fluorescent probe based on pyridine-pyridone skeleton, a structure related to 4-[[3-methoxyphenylsulfonylamino]methyl]-N-pyridin-3-ylbenzamide, for detecting Zn(2+) ions. This indicates potential applications in developing sensitive chemical sensors (Hagimori et al., 2011).

Antibody Development

J. Adrián et al. (2009) utilized a similar sulfonylamino structure in developing antibodies for detecting a range of sulfonamide antibiotics, showcasing the compound's utility in immunoassay development (Adrián et al., 2009).

Anticonvulsant Research

S. Pandey and R. Srivastava (2011) synthesized and evaluated a series of schiff bases of 3-aminomethyl pyridine, structurally related to the compound , for anticonvulsant activity. This research underscores the potential use of pyridine derivatives in neurological disorders (Pandey & Srivastava, 2011).

Mecanismo De Acción

Mode of Action

The mode of action of this compound is not fully understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .

Propiedades

IUPAC Name |

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-18-5-2-6-19(12-18)28(25,26)22-13-15-7-9-16(10-8-15)20(24)23-17-4-3-11-21-14-17/h2-12,14,22H,13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITASYQGCCWSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)